3-Chloro-5-iodopyridine

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Your strategic entry point for constructing complex pyridine scaffolds. The exceptional reactivity differential between iodine (C5) and chlorine (C3) enables definitive chemoselective discrimination, ensuring high-yield sequential Suzuki/Stille couplings without protecting group maneuvers. Commercial maturity at kg scale with ≥98% HPLC purity guarantees batch-to-batch reproducibility for your lead optimization programs.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 77332-90-2
Cat. No. B1358552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-iodopyridine
CAS77332-90-2
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1I)Cl
InChIInChI=1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H
InChIKeyJZMJGLPDACZKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-iodopyridine CAS 77332-90-2: A Dual-Halogen Pyridine Building Block for Regioselective Cross-Coupling Procurement


3-Chloro-5-iodopyridine (CAS 77332-90-2) is a dihalogenated pyridine derivative with chlorine at the 3-position and iodine at the 5-position, possessing a molecular weight of 239.44 g/mol and a calculated XLogP3-AA of 2.1 [1]. It serves as a versatile intermediate in organic synthesis, with computed physical properties including a density of approximately 2.05 g/cm³ and a boiling point around 239.5 °C at 760 mmHg . The compound's structural arrangement enables differential reactivity across the two halogen substituents, making it suitable for sequential functionalization strategies in medicinal chemistry and agrochemical research [1].

Why 3-Chloro-5-iodopyridine Cannot Be Casually Substituted: Differentiated Orthogonal Reactivity Among Dihalopyridine Analogs


Generic substitution among dihalopyridine isomers or analogs with different halogen pairs (e.g., Br/Cl vs. I/Cl) is not chemically equivalent because the relative reactivity differential between halogens governs the achievable regioselectivity and the practical feasibility of sequential, one-pot, or orthogonal transformations. For instance, while 3-bromo-5-chloropyridine exhibits a moderate reactivity differential suitable for sequential Suzuki couplings, the significantly larger reactivity gap between iodine and chlorine in 3-chloro-5-iodopyridine enables more robust chemoselective discrimination with a wider operational window and broader catalyst compatibility [1]. The intrinsic electronic bias of the pyridine ring can further be strategically leveraged or overcome depending on the halogen pair selected, meaning procurement of a specific regioisomer and halogen combination directly dictates the synthetic route design, step count, and overall yield potential [2].

3-Chloro-5-iodopyridine Evidence-Based Differentiation: Quantified Reactivity and Selectivity Relative to Analogs


Selective Iodine-Directed Stille Coupling with Pd-BINAP Preserves Chlorine for Subsequent Functionalization

In Pd-BINAP catalyzed Stille coupling reactions, the iodine atom of 3-chloro-5-iodopyridine exhibits markedly higher reactivity than the chlorine atom, enabling exclusive functionalization at the 5-position while preserving the chlorine intact for subsequent transformations . Similarly, regioselective palladium-catalyzed amination with anilines using Pd-BINAP and excess cesium carbonate targets the iodine atom preferentially, producing amination at the 5-position with high yield and good selectivity .

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Orthogonal Cross-Coupling Enabled by I/Cl Dihalogenation Pattern Outperforms Alternative Halogen Pairs for Regiocontrol

Dihalopyridines containing an iodine atom, such as 3-chloro-5-iodopyridine and its positional isomers, afford chemo- and regio-selective coupling products in palladium-catalyzed reactions with BiAr₃ reagents under sub-stoichiometric catalyst loadings [1]. The presence of the iodine substituent provides a strong reactivity bias that overcomes the intrinsic electronic bias of the pyridine ring, a key advantage not available with symmetric dihalogenated analogs such as dichloropyridines or dibromopyridines [2]. In the context of orthogonal cross-coupling strategies, dihalogenated pyridines with differentiated leaving group propensity enable sequential installation of two distinct aryl/alkyl groups with precise regiocontrol, as demonstrated using 2,3-dichloropyridine and related systems [3].

Organic Synthesis Orthogonal Coupling Dihalopyridine Strategy

Suzuki-Miyaura Coupling of 5-Iodopyridines Delivers Consistently High Yields for Aryl Group Installation

5-Iodopyridines, the structural class to which 3-chloro-5-iodopyridine belongs, undergo Suzuki-Miyaura coupling reactions with arylboronic acids to afford 5-aryl-substituted pyridines in good to excellent yields [1]. The reaction conditions employ 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O at 110 °C, demonstrating broad functional group tolerance across aliphatic, aromatic, heteroaromatic, and ferrocenyl boronic acids with both electron-withdrawing and electron-donating substituents [1]. This robust coupling performance at the 5-position is a defining feature of iodopyridine derivatives and is foundational to their utility in constructing pharmacologically relevant arylpyridine libraries [2].

Suzuki-Miyaura Coupling Arylpyridine Synthesis Medicinal Chemistry

Commercial Purity Standards of ≥98% by HPLC with Moisture Control Support Reproducible Large-Scale Procurement

Commercial suppliers of 3-chloro-5-iodopyridine (CAS 77332-90-2) specify purity at ≥98% by HPLC with moisture content controlled to ≤0.5% maximum [1]. Production scale is available up to kilogram quantities, indicating established industrial manufacturing capability rather than milligram-only research supply [1]. Multiple vendors, including Leyan (Shanghai Haohong Biomedical Technology) and Beyotime, offer the compound at 97-98% purity across quantities ranging from 100 mg to 25 g [2]. This level of commercial availability with documented purity specifications is essential for procurement decisions, as it ensures batch-to-batch reproducibility in cross-coupling reactions where trace impurities can poison palladium catalysts.

Quality Control Procurement Specification Chemical Supply Chain

3-Chloro-5-iodopyridine High-Value Application Scenarios for Procurement Decision-Making


Sequential Biaryl Synthesis via Orthogonal Suzuki-Miyaura Coupling in Drug Discovery

In medicinal chemistry campaigns targeting kinase inhibitors or GPCR modulators, 3-chloro-5-iodopyridine serves as a core scaffold enabling sequential installation of two distinct aryl groups. The iodine at the 5-position undergoes selective Suzuki-Miyaura coupling with high efficiency under standard PdCl₂(PPh₃)₂ conditions, introducing the first aryl moiety [1]. The chlorine at the 3-position remains intact during this step and can be subsequently coupled in a second orthogonal transformation, enabling rapid construction of diverse biarylpyridine libraries with precise regiochemical control [2]. This sequential strategy reduces the number of synthetic steps required compared to monohalogenated pyridines that would necessitate intervening halogenation steps, thereby accelerating lead optimization timelines.

Synthesis of 5-Aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones via Selective Stille Coupling

3-Chloro-5-iodopyridine is specifically employed in the preparation of thiadiazine derivatives through selective Stille coupling reactions . The iodine atom at the 5-position couples exclusively with organostannane reagents under palladium catalysis while preserving the 3-chloro substituent, which serves as a key structural feature in the final thiadiazine pharmacophore . This application represents a concrete, documented use case where the differential reactivity of the I/Cl pair is essential to product formation, and substitution with bromo-chloro or dichloro analogs would not yield the same chemoselectivity profile.

Precursor to Pentasubstituted Pyridines for Structure-Activity Relationship (SAR) Exploration

As a versatile dihalogenated building block, 3-chloro-5-iodopyridine enables access to pentasubstituted pyridines through sequential functionalization at both halogen sites and further elaboration via directed ortho-metalation or additional cross-coupling steps . The high degree of substitution achievable from this single starting material makes it particularly valuable for SAR studies where systematically varying substituents around the pyridine core is required to map pharmacophore interactions. Procurement of this compound provides a strategic entry point for constructing highly decorated pyridine scaffolds that are otherwise challenging to synthesize de novo.

Reliable Industrial-Scale Procurement for Agrochemical Intermediate Manufacturing

The compound's availability at kilogram scale with documented purity of ≥98% by HPLC and controlled moisture content (≤0.5%) supports its use as an industrial intermediate in agrochemical synthesis [3]. The established supply chain with vendors such as Capot Chemical, Leyan, and Beyotime ensures that process chemists scaling up synthetic routes from milligram discovery to pilot production can rely on consistent material quality across batches [3]. This commercial maturity distinguishes 3-chloro-5-iodopyridine from more specialized or custom-synthesis-only analogs that may present supply chain discontinuities during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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